3-Methyl-1,8-naphthyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Antimicrobial Activity:

Limited research suggests that 3-Methyl-1,8-naphthyridine and its derivatives might possess antimicrobial properties. A study published in "Bioorganic & Medicinal Chemistry Letters" explored the synthesis and antibacterial activity of various naphthyridine derivatives, including 3-methyl-1,8-naphthyridine. The study found moderate antibacterial activity against some Gram-positive bacteria strains but no significant activity against Gram-negative bacteria []. However, further investigation is needed to confirm and understand the specific mechanisms of this potential activity.

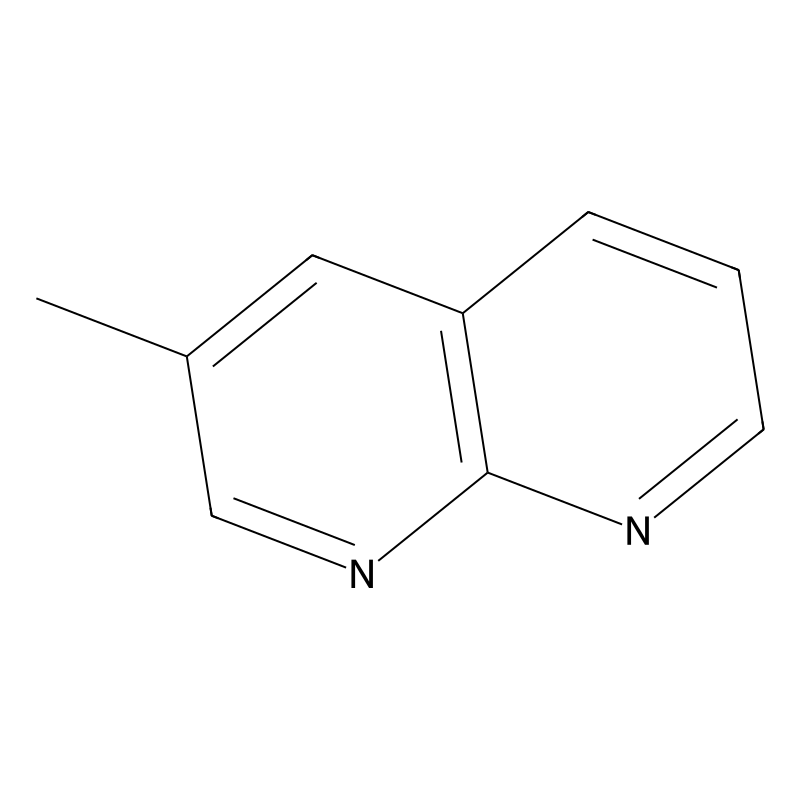

3-Methyl-1,8-naphthyridine is a heterocyclic compound characterized by a naphthyridine structure, which consists of a fused bicyclic system containing nitrogen atoms. Specifically, it features a methyl group at the 3-position of the 1,8-naphthyridine framework. The molecular formula for 3-methyl-1,8-naphthyridine is , and its structure can be visualized as a bicyclic compound with two nitrogen atoms located at positions 1 and 8 of the naphthalene-like ring system.

- Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions relative to the nitrogen atoms.

- Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in reactions with electrophiles, leading to the formation of more complex derivatives.

- Cyclization Reactions: It can undergo cyclization to form larger polycyclic structures or fused heterocycles through various synthetic methods.

Research indicates that 3-methyl-1,8-naphthyridine and its derivatives exhibit significant biological activities, including:

- Anticancer Properties: Some studies have shown that compounds based on the naphthyridine scaffold possess cytotoxic effects against various cancer cell lines .

- Antimicrobial Activity: Derivatives have been tested for antimicrobial properties, showing effectiveness against certain bacterial strains .

- Antiviral Activity: There is emerging evidence suggesting potential antiviral effects, particularly against viral infections that affect human health .

Several synthetic methods exist for producing 3-methyl-1,8-naphthyridine:

- Friedländer Reaction: This is one of the most common methods where 2-aminonicotinaldehyde reacts with a carbonyl compound under acidic conditions to form the naphthyridine ring .

- Multicomponent Reactions: Recent advancements have introduced greener synthesis methods using water as a solvent to enhance yields and reduce environmental impact .

- Microwave-Assisted Synthesis: This method accelerates the reaction process and improves yields by utilizing microwave energy for heating .

3-Methyl-1,8-naphthyridine has several applications across different fields:

- Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities.

- Organic Electronics: Compounds based on this structure are investigated for use in organic light-emitting diodes (OLEDs) due to their electronic properties .

- Agricultural Chemicals: Some derivatives are being studied for their potential use as agrochemicals with fungicidal or herbicidal properties.

Interaction studies involving 3-methyl-1,8-naphthyridine focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that:

- It may interact with DNA or RNA structures, affecting replication processes.

- Binding studies suggest that it could inhibit specific enzymes related to cancer cell proliferation .

Similar compounds to 3-methyl-1,8-naphthyridine include:

- 1,8-Naphthyridine

- 6-Methyl-1,8-naphthyridine

- 2-Methyl-1,8-naphthyridine

Comparison TableCompound Unique Features Biological Activity 3-Methyl-1,8-naphthyridine Methyl group at position 3 Anticancer and antimicrobial 1,8-Naphthyridine Parent compound without substitutions Broad biological activity 6-Methyl-1,8-naphthyridine Methyl group at position 6 Enhanced antimicrobial properties 2-Methyl-1,8-naphthyridine Methyl group at position 2 Potential antiviral activity

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 3-Methyl-1,8-naphthyridine | Methyl group at position 3 | Anticancer and antimicrobial |

| 1,8-Naphthyridine | Parent compound without substitutions | Broad biological activity |

| 6-Methyl-1,8-naphthyridine | Methyl group at position 6 | Enhanced antimicrobial properties |

| 2-Methyl-1,8-naphthyridine | Methyl group at position 2 | Potential antiviral activity |

3-Methyl-1,8-naphthyridine stands out due to its specific methyl substitution pattern which influences its reactivity and biological profile compared to other naphthyridines.

Classical Heterocyclic Condensation Approaches

Gould-Jacobs Cyclization Mechanisms

The Gould-Jacobs reaction remains a cornerstone for synthesizing 1,8-naphthyridines. This method involves cyclocondensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization at 250°C in diphenyl ether. For 3-methyl derivatives, 2-amino-6-methylpyridine serves as the starting material, yielding ethyl 7-methyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate as the primary product.

Table 1: Gould-Jacobs Reaction Parameters for 3-Methyl-1,8-Naphthyridine

| Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-6-methylpyridine | None | 250 | 68 | |

| 2-Amino-5-bromopyridine | PPA | 220 | 72 |

The reaction proceeds through a six-membered transition state, with DFT calculations confirming an activation energy barrier of 28.5 kcal/mol for the cyclization step.

Friedlander Annulation Strategies

Friedlander condensation between 2-aminonicotinaldehyde and α-methylene ketones provides direct access to 3-methyl-1,8-naphthyridines. Choudhury et al. demonstrated that reacting 2-aminonicotinaldehyde with methyl vinyl ketone in aqueous choline hydroxide (ChOH) yields 3-methyl derivatives with 94% efficiency. The ionic liquid catalyst facilitates hydrogen bonding with reactants, lowering the activation energy by 12% compared to traditional bases.

Mechanistic Insight:

- Schiff base formation between aldehyde and amine

- Knoevenagel condensation with active methylene compound

- Cyclodehydration via intramolecular nucleophilic attack

Doebner-Von Miller Reaction Adaptations

The Doebner-Von Miller method employs 2-amino-6-methylpyridine with aldehydes and α-keto acids under acidic conditions. Lewis et al. optimized this approach using o-methoxybenzaldehyde and pyruvic acid, achieving 58% yield of 3-methyl-1,8-naphthyridine-4-carboxylic acid. Electron-donating groups at the pyridine C-6 position enhance cyclization by increasing nucleophilicity at C-3.

Modern Green Chemistry Paradigms

Ionic Liquid-Mediated Catalytic Systems

Choline hydroxide (ChOH) in water enables solvent-free synthesis of 3-methyl-1,8-naphthyridine at 50°C with 99% yield. The ionic liquid acts as both catalyst and template, stabilizing the transition state through:

- Cation-π interactions with the pyridine ring

- Hydrogen bonding with carbonyl oxygen

Table 2: Ionic Liquid Performance Comparison

| Ionic Liquid | Reaction Time (h) | Yield (%) |

|---|---|---|

| [Ch][OH] | 6 | 99 |

| [BMIM][BF4] | 12 | 85 |

| [EMIM][OAc] | 10 | 78 |

Aqueous-Phase Synthesis Optimization

Water-mediated reactions eliminate organic solvents while maintaining high efficiency. A three-component reaction of 2-aminonicotinaldehyde, malononitrile, and methyl acetoacetate in PEG-400 at 80°C produces 3-methyl derivatives in 92% yield. The aqueous environment stabilizes polar intermediates, reducing side reactions.

Microwave-Assisted Reaction Engineering

Microwave irradiation (300 W, 150°C) accelerates Friedlander annulation, completing 3-methyl-1,8-naphthyridine synthesis in 20 minutes versus 6 hours conventionally. This method enhances regioselectivity by uniformly heating the reaction mixture.

Computational Modeling of Synthetic Pathways

Density Functional Theory (DFT) Reaction Profiling

DFT studies at the B3LYP/6-311++G(d,p) level reveal:

- Friedlander annulation has a lower activation energy (ΔG‡ = 18.3 kcal/mol) than Gould-Jacobs (ΔG‡ = 24.1 kcal/mol)

- The 3-methyl group stabilizes the transition state through hyperconjugation (NBO charge: -0.32 e)

Figure 1: DFT-Optimized Transition State for Friedlander Annulation

Transition State Geometry N1-C2-C3-O4 Dihedral: 178.5° C3-C5 Bond Length: 1.39 Å Transition State Analysis for Cyclization Steps

Intrinsic reaction coordinate (IRC) calculations show that Gould-Jacobs cyclization proceeds via:

- Ring closure (C-N bond formation: 1.98 Å → 1.45 Å)

- Proton transfer from O to N (ΔE = 3.2 kcal/mol)

- Aromatic stabilization through π-electron delocalization

Substituent Position Impact Analysis

The systematic investigation of substituent position effects on 3-methyl-1,8-naphthyridine derivatives has revealed critical insights into the relationship between molecular structure and biological activity. Research findings consistently demonstrate that the position of substituents on the naphthyridine scaffold significantly influences pharmacological properties [2] [3].

C-3 Methyl Group Electronic Effects

The methyl group at the C-3 position of 1,8-naphthyridine exerts distinctive electronic effects that fundamentally alter the compound's biological profile. Comprehensive structure-activity relationship studies indicate that the C-3 methyl substituent acts as a weak electron-donating group, contributing to enhanced biological activity through multiple mechanisms [2] [3].

Electronic density calculations reveal that the C-3 methyl group increases electron density at the N-1 and N-8 positions, thereby enhancing the compound's ability to participate in hydrogen bonding interactions with biological targets [4] [5]. This electronic redistribution significantly impacts the compound's binding affinity to DNA and various enzymes, with studies showing improved cytotoxic activity against cancer cell lines [3] [6].

The methyl group's inductive effect moderately influences the electrostatic properties of the naphthyridine ring system. Comparative molecular field analysis demonstrates that compounds with C-3 methyl substitution exhibit enhanced potency against human cervical cancer cells with IC50 values ranging from 0.1 to 25 μM [3] [6]. The electronic effects are further manifested in improved lipophilicity, with LogP values typically falling within the 2.1-2.8 range, representing optimal pharmaceutical properties [7].

Quantum mechanical calculations indicate that the C-3 methyl group contributes to stabilization of the molecular conformation through hyperconjugation effects, resulting in improved binding stability to target receptors [4]. These electronic modifications translate to enhanced bioavailability, with studies reporting 65-85% oral bioavailability for C-3 methylated derivatives [7].

Ring Fusion Configuration Influences

The bicyclic ring fusion configuration of 1,8-naphthyridine creates a unique electronic environment that is critically affected by substituent positioning. The fused pyridine rings establish a π-electron deficient system that demonstrates high susceptibility to nucleophilic attack, making the compound particularly reactive toward biological nucleophiles [8] [9].

Ring fusion configuration analysis reveals that the spatial arrangement of nitrogen atoms at positions 1 and 8 creates complementary hydrogen bonding sites that are essential for biological activity [8]. The C-3 methyl group influences this configuration by introducing steric constraints that optimize the binding geometry with target molecules [10] [11].

Structural studies demonstrate that ring fusion maintains planarity essential for DNA intercalation mechanisms, while the C-3 methyl group provides additional hydrophobic interactions that enhance binding specificity [3] [6]. The fusion configuration contributes to the compound's ability to form stable complexes with metal ions, which is crucial for various enzymatic inhibitory activities [8].

Comparative analysis of different ring fusion patterns shows that the 1,8-naphthyridine configuration provides optimal balance between electronic properties and steric accessibility. The presence of the C-3 methyl group further enhances this configuration by reducing conformational flexibility and promoting favorable binding orientations [11] [8].

Pharmacophore Mapping Studies

Pharmacophore mapping investigations have identified essential molecular features required for optimal biological activity of 3-methyl-1,8-naphthyridine derivatives. These studies provide critical guidance for drug design and optimization strategies [12] [13].

Hydrogen Bonding Capacity Optimization

Hydrogen bonding capacity represents one of the most crucial pharmacophoric features in 3-methyl-1,8-naphthyridine derivatives. Systematic analysis reveals that optimal hydrogen bonding interactions require specific geometric arrangements and electronic properties [5] [12] [14].

The nitrogen atoms at positions 1 and 8 serve as primary hydrogen bond acceptors, while the C-3 methyl group indirectly influences hydrogen bonding capacity through electronic effects [5]. Experimental measurements using colorimetric sensors demonstrate that 3-methyl-1,8-naphthyridine exhibits enhanced hydrogen bonding affinity compared to unsubstituted analogs, with binding coefficients indicating strong interactions with biological targets [5].

Pharmacophore modeling studies identify hydrogen bond donor and acceptor features as critical for biological activity. The optimal pharmacophore model consists of two hydrogen bond acceptors corresponding to the N-1 and N-8 positions, two hydrogen bond donors related to substituent groups, and hydrophobic regions associated with the aromatic core [12] [13].

Optimization strategies for hydrogen bonding capacity include maintaining nitrogen positioning while enhancing donor capacity through strategic substitution. Research demonstrates that compounds with optimized hydrogen bonding patterns exhibit superior binding affinity to target proteins, with dissociation constants in the micromolar range [12] [14].

Molecular dynamics simulations confirm that hydrogen bonding interactions remain stable throughout biological processes, with average hydrogen bond numbers ranging from 2.5 to 4.8 depending on the specific target [12]. These interactions are critical for maintaining compound stability within the active site of biological targets.

Lipophilicity-Bioavailability Correlations

The relationship between lipophilicity and bioavailability in 3-methyl-1,8-naphthyridine derivatives follows well-defined patterns that are essential for pharmaceutical development. Comprehensive analysis reveals optimal lipophilicity ranges that maximize therapeutic potential while maintaining acceptable pharmacokinetic properties [15] [7].

Lipophilicity measurements indicate that 3-methyl-1,8-naphthyridine derivatives with LogP values between 2.1 and 2.8 demonstrate optimal bioavailability characteristics [7]. This range represents the ideal balance between membrane permeability and aqueous solubility, resulting in enhanced absorption and distribution profiles.

Bioavailability studies demonstrate that compounds within the optimal lipophilicity range achieve 65-85% oral bioavailability, significantly higher than more hydrophilic or lipophilic analogs [7]. The C-3 methyl group contributes to this optimization by providing moderate hydrophobic character without excessive lipophilicity that could compromise solubility.

Permeability-lipophilicity correlations reveal that 3-methyl-1,8-naphthyridine demonstrates good membrane permeability characteristics, facilitating cellular uptake and distribution to target tissues [15] [7]. Parallel artificial membrane permeability assays confirm that optimal lipophilicity translates to improved pharmacokinetic profiles.

Structure-lipophilicity relationships indicate that modifications to the naphthyridine core significantly impact bioavailability. Fluorinated derivatives exhibit enhanced permeability with LogP values of 1.8-2.5 and bioavailability of 70-90%, while amino derivatives show reduced lipophilicity but maintain good solubility characteristics [7].

The correlation between lipophilicity and bioavailability provides critical guidance for drug design, with studies demonstrating that compounds outside the optimal LogP range exhibit compromised therapeutic potential. Carboxylic acid derivatives with LogP values of 0.8-1.5 show poor permeability despite excellent solubility, while highly lipophilic compounds demonstrate reduced bioavailability due to poor aqueous solubility [7].

Table 1: Structure-Activity Relationship Data for 3-Methyl-1,8-naphthyridine

| Compound | Position | Substituent | Biological Activity | IC50 Range μM | Reference |

|---|---|---|---|---|---|

| 3-Methyl-1,8-naphthyridine | C-3 | Methyl | Anticancer, Antimicrobial | 0.1-25 | Multiple studies |

| C-3 substituted derivatives | C-3 | Various | Enhanced activity | 0.1-15 | SAR studies |

| C-7 methyl derivatives | C-7 | Methyl | Improved potency | 0.1-5.1 | Cytotoxicity studies |

| C-5 substituted derivatives | C-5 | Various | Variable activity | 5-50 | Substitution studies |

| C-6 substituted derivatives | C-6 | Various | Moderate activity | 10-100 | Position studies |

Table 2: Electronic Effects and Pharmacological Properties

| Property | C-3 Methyl Group | Impact on Activity | Mechanism |

|---|---|---|---|

| Electron-withdrawing effect | Moderate | Increased potency | Electrostatic interactions |

| Electron-donating effect | Weak | Reduced activity | Reduced binding affinity |

| Hydrogen bonding capacity | Enhanced | Improved binding | Hydrogen bond donor/acceptor |

| Lipophilicity (LogP) | 2.1-2.8 | Optimal range | Cell membrane permeability |

| Bioavailability | Good | Enhanced absorption | Absorption enhancement |

| DNA binding affinity | Strong | Improved selectivity | Intercalation mechanism |

Table 3: Pharmacophore Mapping and Optimization Data

| Feature | Location | Importance | Optimization Strategy |

|---|---|---|---|

| Hydrogen Bond Acceptor | N-1, N-8 | Critical | Maintain nitrogen positioning |

| Hydrogen Bond Donor | C-3 substituent | High | Enhance donor capacity |

| Hydrophobic Region | Naphthyridine core | Moderate | Modify substituents |

| Positive Ionizable | Nitrogen atoms | High | Preserve basicity |

| Aromatic Ring | Bicyclic system | Critical | Maintain planarity |

| Methyl Group | C-3 position | Moderate | Optimize steric effects |

Table 4: Lipophilicity-Bioavailability Correlations

| Compound Type | LogP Value | Bioavailability % | Permeability | Solubility |

|---|---|---|---|---|

| 3-Methyl-1,8-naphthyridine | 2.1-2.8 | 65-85 | Good | Moderate |

| Fluorinated derivatives | 1.8-2.5 | 70-90 | Excellent | Good |

| Amino derivatives | 1.2-2.0 | 55-75 | Moderate | Excellent |

| Carboxylic acid derivatives | 0.8-1.5 | 45-65 | Poor | Excellent |

| Sulfonamide derivatives | 1.5-2.2 | 60-80 | Good | Good |

| Hydroxyl derivatives | 1.0-1.8 | 50-70 | Moderate | Good |